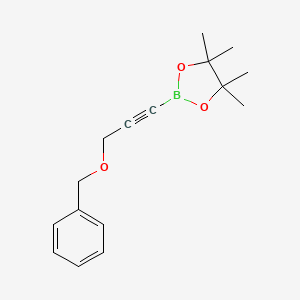

2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name of this compound is 4,4,5,5-tetramethyl-2-(3-phenylmethoxyprop-1-ynyl)-1,3,2-dioxaborolane . This name reflects the molecule’s core structure:

- 1,3,2-dioxaborolane ring : A five-membered heterocyclic ring containing boron, oxygen, and carbon atoms.

- Tetramethyl substituents : Two methyl groups attached to each of the 4th and 5th positions of the dioxaborolane ring, providing steric bulk and stability.

- Prop-1-ynyl group : A terminal alkyne (-C≡C-) linked to the boron atom at position 2.

- 3-phenylmethoxy substituent : A benzyloxy (-O-CH2-Ph) group attached to the third carbon of the propargyl chain.

The structure can be visualized as a boron atom bonded to the dioxaborolane ring, with the propargyl-benzyloxy chain extending from the boron center.

Alternative Synonyms and Registry Identifiers

The compound is identified by multiple registry numbers and synonyms:

Synonyms include:

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₂₁BO₃ , and the molecular weight is 272.1 g/mol .

Breakdown of Molecular Formula

| Element | Atoms | Atomic Weight (g/mol) | Contribution to MW |

|---|---|---|---|

| Carbon (C) | 16 | 12.01 | 192.16 |

| Hydrogen (H) | 21 | 1.008 | 21.17 |

| Boron (B) | 1 | 10.81 | 10.81 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 272.14 |

The calculated molecular weight aligns with the experimental value of 272.1 g/mol, confirming the compound’s stoichiometric accuracy.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-phenylmethoxyprop-1-ynyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)11-8-12-18-13-14-9-6-5-7-10-14/h5-7,9-10H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKRWCHUAGKXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Propargyl Boronate Esters via Halogenated Intermediates and Pinacol Boronate Formation

A common strategy involves preparing a halogenated propargyl boronate intermediate, followed by substitution or coupling reactions to introduce the benzyloxy group and form the final boronate ester.

Step 1: Preparation of 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Diisopropyl (iodomethyl)boronate is reacted with pinacol under high vacuum and solvent-free conditions at room temperature until isopropanol is fully removed, yielding 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in good yield (~79%) after distillation. This intermediate serves as a key electrophilic boron-containing building block.

Step 2: Coupling with Propargyl Alcohol Derivatives

The propargyl alcohol bearing a benzyloxy group (3-(benzyloxy)prop-2-yn-1-ol) can be converted into a suitable leaving group such as a tosylate. For example, tosylation is performed by reacting the propargyl alcohol with tosyl chloride in the presence of pyridine in dichloromethane at 0 °C to room temperature overnight, followed by aqueous workup and purification.

Step 3: Nucleophilic Substitution or Cross-Coupling

The tosylate or halogenated propargyl intermediate is then reacted with the boronate species or a boron transfer reagent under conditions such as metal-catalyzed coupling (e.g., iron or rhodium catalysis) or nucleophilic substitution to install the boronate ester moiety on the propargyl chain.

Step 4: Purification and Characterization

The crude product is purified by silica gel column chromatography, often using a mixture of hexane and ethyl acetate as eluents. Characterization is performed by NMR (^1H, ^13C, ^11B), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Catalytic Hydroboration of Alkynes

Another method involves direct catalytic hydroboration of the alkyne precursor bearing the benzyloxy substituent using catecholborane or pinacolborane in the presence of transition metal catalysts such as rhodium complexes.

A typical procedure includes mixing the alkyne substrate with catecholborane, a rhodium catalyst such as [Rh(cod)Cl]_2, and a phosphine ligand (e.g., triisopropylphosphine) in cyclohexane at room temperature. After stirring for several hours, pinacol is added to stabilize the boronate ester, followed by aqueous workup and purification.

This method allows regio- and stereoselective formation of the (Z)-alkenylboronate intermediate, which can be further transformed into the propargyl boronate by appropriate functional group manipulations.

Metal-Catalyzed Suzuki–Miyaura Coupling of Propargyl Electrophiles

The propargyl boronate can also be synthesized via iron-catalyzed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions, which offers a regio- and stereoselective approach to 1,4-enynes and related boronate compounds.

This method involves the reaction of propargyl tosylates or halides with boron reagents in the presence of iron salts (e.g., FeCl_3) and a base, under an inert atmosphere, typically in THF or other dry solvents.

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated Boronate Intermediate Route | Diisopropyl (iodomethyl)boronate, pinacol, MeLi, HCl | ~79% | Solvent-free pinacol exchange; requires distillation |

| Tosylation of Propargyl Alcohol | Tosyl chloride, pyridine, DCM, 0 °C to RT | 14–43% | Tosylate intermediate for nucleophilic substitution |

| Catalytic Hydroboration | Catecholborane, [Rh(cod)Cl]2, P(i-Pr)3, cyclohexane | 43–80% | Regio- and stereoselective; room temperature reaction |

| Iron-Catalyzed Suzuki–Miyaura Coupling | FeCl_3, propargyl electrophiles, THF, base | Variable | Ligand-free, mild conditions, suitable for 1,4-enynes |

The preparation of 2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is optimized by balancing yield, regioselectivity, and functional group tolerance.

The halogenated boronate intermediate approach provides high yields and straightforward purification but involves multiple steps including halogenation and pinacol exchange.

Catalytic hydroboration using rhodium complexes offers a direct and stereoselective route, but requires expensive catalysts and careful ligand control.

Iron-catalyzed Suzuki–Miyaura coupling is an emerging, cost-effective alternative with good regioselectivity and functional group compatibility, suitable for scale-up and diverse substrate scopes.

Analytical data including ^11B NMR chemical shifts around 29 ppm, characteristic IR absorptions for boronate esters, and HRMS confirm the successful synthesis and purity of the target compound.

The preparation of 2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves established synthetic strategies centered on the formation of propargyl boronate esters via halogenated intermediates, catalytic hydroboration, or metal-catalyzed coupling reactions. Each method offers distinct advantages in terms of yield, selectivity, and operational simplicity. The choice of method depends on the available starting materials, desired scale, and downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophiles, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group can yield an α,β-unsaturated ketone, while reduction can produce an alkane.

Scientific Research Applications

Catalysis

One of the most prominent applications of this compound is in catalysis. Boron compounds are known for their ability to facilitate various chemical reactions:

- Cross-Coupling Reactions : The compound can act as a boron reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical development.

- C-H Activation : It has been explored for its potential in C-H activation processes, which are essential for synthesizing complex organic molecules from simpler substrates.

Synthesis of Functionalized Compounds

The versatility of this compound allows it to serve as an intermediate in the synthesis of more complex molecules:

- Synthesis of Alkynes and Alkenes : The presence of the propyne moiety enables the generation of alkynes and alkenes through elimination reactions or further functionalization.

- Building Blocks for Pharmaceuticals : Its derivatives have been utilized as building blocks in the synthesis of pharmaceutical agents due to their structural diversity and potential bioactivity.

Material Science

Due to its unique chemical structure, this compound can be integrated into materials science applications:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes, contributing to the development of new materials with tailored properties.

- Nanotechnology : Its functional groups allow for modification at the nanoscale, making it suitable for applications in nanocomposites and coatings.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Catalytic Activity | Demonstrated effective use in Suzuki-Miyaura reactions with high yields and selectivity. |

| Study 2 | Pharmaceutical Synthesis | Utilized as an intermediate for synthesizing novel anti-cancer compounds, showing promising biological activity. |

| Study 3 | Material Development | Incorporated into polymer matrices enhancing thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a boron source to form carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related boronate esters:

Table 1: Comparative Analysis of Structurally Related Boronate Esters

Key Comparative Insights

Reactivity and Functionalization

- The target compound ’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in allyl- or aryl-substituted analogs. This makes it valuable for bioconjugation and drug discovery .

- 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () lacks an alkyne but is effective in hydroboration due to its direct benzyloxy linkage, yielding stable boronate intermediates for carboxylic acid derivatization .

- 2-(4-Fluorobenzyl)-... () demonstrates higher stability in Suzuki-Miyaura couplings due to electron-withdrawing fluorine, contrasting with the electron-donating benzyloxy group in the target compound .

Synthetic Yields and Conditions Propargyl boronates like the target compound often require specialized conditions (e.g., Sonogashira coupling) for synthesis, whereas allyl analogs (e.g., 3b and 4b in ) achieve higher yields (63–77%) under milder, transition-metal-free protocols .

Applications in Drug Synthesis

- Aryl-substituted analogs (e.g., 2-[3-(Benzyloxy)phenyl]-... from ) are intermediates in kinase inhibitors like selpercatinib, leveraging their aromatic cross-coupling efficiency .

- The target compound’s alkyne group is advantageous for late-stage functionalization in PROTACs (proteolysis-targeting chimeras) or antibody-drug conjugates .

Solubility and Stability

Biological Activity

2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkynes with boron reagents. The dioxaborolane structure is known for its stability and ability to participate in various chemical transformations.

The biological activity of this compound can be attributed to its interaction with various biological targets. Boron compounds are known to influence enzyme activity and can act as inhibitors or modulators in biochemical pathways.

Anticancer Activity

Recent studies have indicated that similar boron-containing compounds exhibit significant anticancer properties. For instance, compounds with dioxaborolane structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published by Nutt et al., various derivatives of dioxaborolanes were evaluated for their ability to inhibit the growth of liver cancer cells. The results demonstrated that specific substitutions on the dioxaborolane core enhanced cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Case Study 2: Enzyme Modulation

Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that these dioxaborolanes could effectively inhibit the activity of certain kinases involved in cancer progression. The modulation of these enzymes suggests potential applications in targeted cancer therapy.

Research Findings

Research indicates that the incorporation of benzyloxy groups into boron compounds can enhance their solubility and bioavailability, which are critical factors for therapeutic efficacy. Furthermore, the structural diversity provided by substituents on the dioxaborolane framework allows for fine-tuning of biological activity.

Q & A

Q. Key Considerations :

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to minimize metal residues.

- Moisture Control : Conduct reactions under argon/nitrogen using Schlenk techniques .

Advanced: How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

Answer:

Contradictions often arise from steric/electronic effects of the benzyloxy-propargyl substituent. To address this:

- Electronic Analysis : Use DFT calculations to evaluate the boron center’s electrophilicity. Electron-withdrawing groups (e.g., benzyloxy) reduce reactivity compared to alkyl-substituted analogs .

- Competitive Experiments : Compare coupling efficiency with aryl halides of varying electronegativity (e.g., 4-iodotoluene vs. 4-nitroiodobenzene) to isolate steric effects .

Q. Example Data :

| Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Iodotoluene | 85 | Pd(OAc)₂, SPhos, K₂CO₃ | |

| 4-Nitroiodobenzene | 62 | Same as above |

Basic: How should researchers handle the air sensitivity of this boronic ester?

Answer:

- Storage : Store under argon at –20°C in flame-sealed ampules or Schlenk flasks .

- Handling : Use gloveboxes for weighing and syringe-transfer techniques for liquid reagents .

- Monitoring : Regularly check purity via ¹¹B NMR (δ ~30 ppm for intact boronic ester) .

Advanced: What strategies mitigate byproduct formation during Suzuki-Miyaura couplings with this compound?

Answer:

- Protodeboronation Prevention : Add 0.1–1.0 equiv. of 2,6-lutidine to neutralize acidic protons .

- Catalyst Screening : Use PdCl₂(dppf) or XPhos instead of PPh₃-based catalysts for sterically demanding substrates .

- Work-Up : Extract with saturated NaHCO₃ to remove unreacted boronic ester .

Basic: What analytical techniques validate boron content and structural integrity?

Answer:

- ¹¹B NMR : Expect a singlet at δ 28–32 ppm for the dioxaborolane ring .

- LC-MS : Use ESI+ mode to detect [M+H]⁺ ions (calc. for C₁₉H₂₅BO₃: 312.19) .

- IR Spectroscopy : Confirm B–O stretches at 1340–1310 cm⁻¹ .

Advanced: How does solvent polarity influence the stability of this compound?

Answer:

- Polar Solvents (DMF, DMSO) : Accelerate hydrolysis; avoid prolonged storage.

- Nonpolar Solvents (Hexanes, Toluene) : Enhance stability. Kinetic studies show a 50% decomposition in THF after 7 days vs. 30 days in hexanes .

Basic: What are alternative applications beyond Suzuki-Miyaura couplings?

Answer:

- Chan-Lam Coupling : React with amines under Cu(OAc)₂ catalysis to form C–N bonds .

- Hydroboration : Use as a boron source in Rh-catalyzed alkene hydroboration .

Advanced: How to design kinetic experiments for mechanistic studies?

Answer:

- Variable Time NMR : Monitor ¹H NMR peak decay of the boronic ester at 60°C in DMSO-d₆ .

- Isotope Labeling : Use deuterated substrates (e.g., D₂O) to trace proton transfer steps .

Basic: What precautions ensure reproducibility in scaled-up syntheses?

Answer:

- Exotherm Control : Use jacketed reactors to maintain ≤60°C during borylation .

- Flow Chemistry : Implement continuous flow systems to improve mixing and heat dissipation .

Advanced: How to resolve discrepancies in reported biological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.